molecular formula C14H17ClN2OS B2757760 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide CAS No. 866018-18-0

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide

Cat. No. B2757760
CAS RN: 866018-18-0
M. Wt: 296.81
InChI Key: KZECMHUMTOTRCE-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a chemical compound . It has been the subject of scientific research in recent years.


Molecular Structure Analysis

The molecular formula of this compound is C12H13ClN2OS. It has a molecular weight of 268.76 g/mol. The structure of this compound includes a benzothiophene ring, which is a sulfur-containing heterocycle, and a cyano group (CN), among other functional groups .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis and crystal structure of a compound synthesized from a reaction involving similar structural moieties, providing insights into the crystallographic parameters and demonstrating the compound's synthesis viability (Huang Ming-zhi et al., 2005).
  • Another research focused on the reaction of 3-chloro-1,2-benzisothiazole with nucleophiles, showcasing the versatility of similar structures in producing a range of products through fission of the thiazole ring, indicating potential pathways for functionalizing compounds like 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide (D. L. Carrington et al., 1971).

Potential Applications

  • Novel benzodiazepines derivatives, including compounds structurally related to the query compound, have been investigated as analgesic modulators, suggesting potential pharmaceutical applications in pain management (Yan Liu et al., 2018).
  • The study of 4-(3-chloro-2,2-dimethylpropanamido)benzenesulfonamide revealed insights into molecular arrangements and hydrogen bonding patterns, hinting at the importance of structural analysis for understanding compound interactions (S. Yalcin et al., 2012).
  • Research into the synthesis of benzothienoquinolines via annulation of nitroarenes suggests methodologies that could be applicable for synthesizing or modifying compounds like 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide, highlighting the compound's relevance in synthetic chemistry (Michał Nowacki et al., 2017).

properties

IUPAC Name

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-14(2,8-15)13(18)17-12-10(7-16)9-5-3-4-6-11(9)19-12/h3-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZECMHUMTOTRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=C(C2=C(S1)CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide

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